![molecular formula C10H8ClN5O4S B13951619 4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide typically involves the reaction of 6-chloro-5-nitropyrimidin-4-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The process can be summarized as follows:
Starting Materials: 6-chloro-5-nitropyrimidin-4-amine and benzenesulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The base (triethylamine) is added to the reaction mixture to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups on the pyrimidine ring.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, and benzenesulfonyl chloride.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of 4-[(6-chloro-5-aminopyrimidin-4-yl)amino]benzenesulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase isozymes.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of carbonic anhydrase isozymes. The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts various physiological processes, making the compound useful in the treatment of diseases such as glaucoma, epilepsy, and certain cancers.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-5-nitropyrimidin-4-amine: A precursor in the synthesis of the target compound.
Benzenesulfonamide: A simpler sulfonamide compound with similar functional groups.
Uniqueness
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase isozymes. This specificity makes it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C10H8ClN5O4S |
|---|---|
Peso molecular |
329.72 g/mol |
Nombre IUPAC |
4-[(6-chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H8ClN5O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H,13,14,15) |
Clave InChI |
DCTSAUVMCCOZNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C(=NC=N2)Cl)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


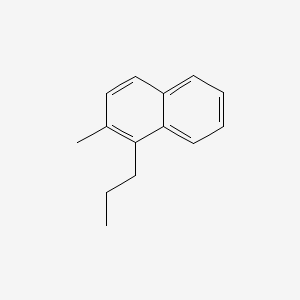
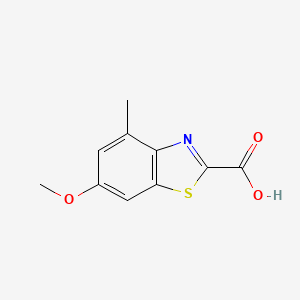
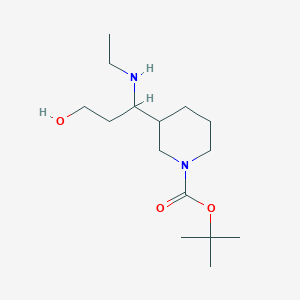
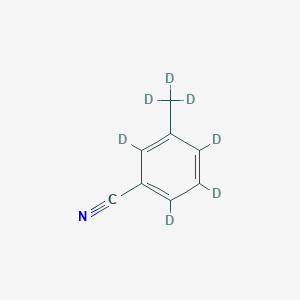
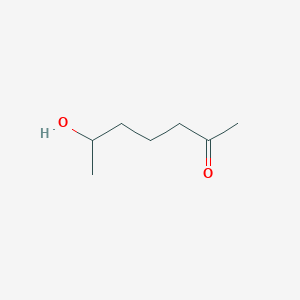
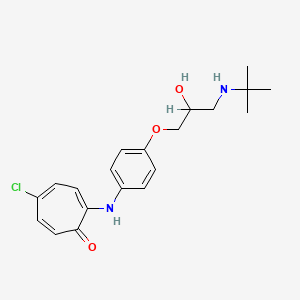
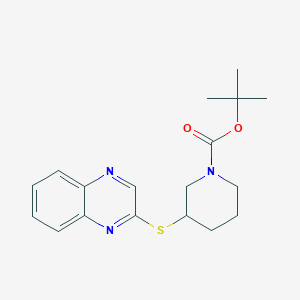

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
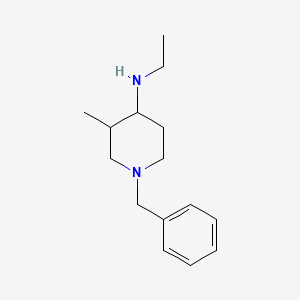
![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
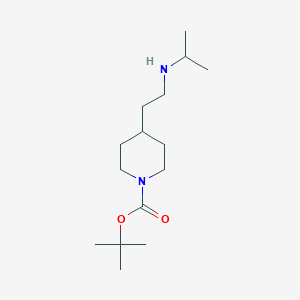

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
